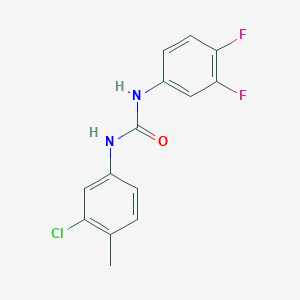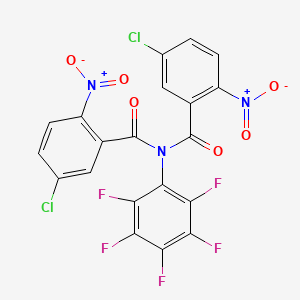
N-(3,5-dimethoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)urea
Overview
Description
N-(3,5-dimethoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)urea, commonly known as DMFU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMFU is a derivative of urea and has a unique chemical structure that makes it suitable for use in different research applications.
Scientific Research Applications
DMFU has been extensively studied for its potential applications in various scientific fields. One of the primary applications of DMFU is in the field of medicinal chemistry. DMFU has been shown to exhibit potent antitumor activity against various cancer cell lines. It works by inhibiting the growth of cancer cells and inducing apoptosis, a process that leads to the death of cancer cells. DMFU has also been shown to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
DMFU has also been studied for its potential applications in the field of material science. It can be used as a building block for the synthesis of various organic materials with unique properties. DMFU-based polymers have been synthesized and studied for their potential applications in the fabrication of electronic devices and sensors.
Mechanism of Action
The mechanism of action of DMFU is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are crucial for the growth and survival of cancer cells. DMFU has also been shown to induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects
DMFU has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. DMFU has also been shown to exhibit anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and prostaglandins.
Advantages and Limitations for Lab Experiments
DMFU has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It exhibits potent antitumor activity, making it a potential candidate for the development of new cancer therapies. DMFU-based polymers have unique properties that make them suitable for use in various applications.
However, DMFU also has some limitations for use in lab experiments. It is a toxic compound that requires careful handling and disposal. Its mechanism of action is not fully understood, which makes it challenging to optimize its use in different applications.
Future Directions
DMFU has several potential future directions for research. One of the primary areas of research is the development of new cancer therapies based on DMFU. Researchers are studying the structure-activity relationship of DMFU to optimize its antitumor activity and reduce its toxicity. DMFU-based polymers are also being studied for their potential applications in the fabrication of electronic devices and sensors.
Conclusion
N-(3,5-dimethoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)urea, commonly known as DMFU, is a chemical compound that has potential applications in various scientific fields. DMFU exhibits potent antitumor activity and anti-inflammatory effects, making it a potential candidate for the development of new cancer therapies and treatments for inflammatory diseases. DMFU-based polymers have unique properties that make them suitable for use in various applications. However, DMFU is a toxic compound that requires careful handling and disposal, and its mechanism of action is not fully understood. Future research on DMFU will focus on optimizing its use in different applications and developing new therapies based on its unique properties.
properties
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-(oxolan-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-18-12-6-10(7-13(8-12)19-2)16-14(17)15-9-11-4-3-5-20-11/h6-8,11H,3-5,9H2,1-2H3,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSLFEZZFHNSFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)NCC2CCCO2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethoxyphenyl)-3-(tetrahydrofuran-2-ylmethyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 5-acetyl-2-[({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4764206.png)
![3-(4-chlorophenyl)-2-(methoxymethyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4764219.png)
![N',N'''-4,4'-biphenyldiylbis[N-(4-chlorophenyl)urea]](/img/structure/B4764224.png)
![3-[(2-chlorobenzyl)thio]-5-[4-(cyclopentyloxy)phenyl]-4-ethyl-4H-1,2,4-triazole](/img/structure/B4764234.png)
![ethyl 2-methyl-3-[(2-methylbenzoyl)amino]benzoate](/img/structure/B4764241.png)

![N-(4-chlorophenyl)-2-cyano-3-[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]acrylamide](/img/structure/B4764248.png)

![2-[(4-methylphenyl)sulfonyl]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B4764255.png)

![7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-{[2-methyl-7-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B4764260.png)
![N-benzyl-2-{[4-(4-chlorophenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4764273.png)
![4-chloro-1-methyl-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}-1H-pyrazole-3-carboxamide](/img/structure/B4764298.png)
![N-[1-(3-isopropenylphenyl)-1-methylethyl]-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide](/img/structure/B4764304.png)